1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H20N4/c1-9(10-6-12-15(3)7-10)13-11-4-5-14(2)8-11/h6-7,9,11,13H,4-5,8H2,1-3H3 |
InChI Key |
JICIEUHOMGRVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2CCN(C2)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazole Intermediate
The 1-methyl-1H-pyrazol-4-yl fragment is typically prepared or functionalized through established pyrazole chemistry:
- Pyrazole methylation and substitution: Starting from pyrazole, methylation at the N-1 position is achieved using methylating agents under controlled conditions.
- Functionalization at the 4-position: Electrophilic substitution or metal-catalyzed cross-coupling reactions introduce substituents at the 4-position to enable further coupling.
For example, a 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediate can be synthesized as a boronate ester, which serves as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.
Preparation and Functionalization of the Pyrrolidine Scaffold
The pyrrolidine ring, particularly 3-substituted pyrrolidines, is prepared or functionalized as follows:
- Starting material: (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride or similar pyrrolidine derivatives are used as precursors.
- Functional group transformations: The pyrrolidine nitrogen or carbon centers are modified to introduce amine functionalities or to install leaving groups for subsequent coupling.
- Protection/deprotection: Amino-protecting groups such as 9-fluorenylmethyl carbamate (Fmoc) are employed to control reactivity during multi-step synthesis.
Coupling of Pyrazolyl Moiety to Pyrrolidine Amine
The key step involves linking the 1-methyl-1H-pyrazol-4-yl ethyl fragment to the pyrrolidin-3-amine:
- Cross-coupling reactions: Palladium-catalyzed Suzuki-Miyaura coupling using boronate esters of pyrazole and halogenated pyrrolidine derivatives is common.
- Amide bond formation and reductive amination: In some methods, amide coupling reagents such as HATU and bases like DIPEA facilitate the formation of amide or amine linkages between pyrazole carboxamides and pyrrolidine amines.
- Microwave-assisted synthesis: Microwave irradiation accelerates coupling reactions, improving yields and reducing reaction times.
Representative Preparation Procedure (Summarized)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Pyrazole boronate ester synthesis | 1-methyl-1H-pyrazole, boronic acid pinacol ester, Pd catalyst, base, solvent (THF, dioxane), 80°C overnight | 1-methyl-4-(boronate ester)pyrazole | High yield (~98%) |
| 2. Pyrrolidine derivative preparation | (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, 4,6-dichloro-2-methylpyrimidine, base (TEA), MeCN, 80°C, 12 h | Chloropyrimidine-substituted pyrrolidine | 91% yield |
| 3. Coupling reaction | Pyrazole boronate ester, pyrrolidine halide, Pd catalyst (XPhos Pd G2), K3PO4 aqueous solution, dioxane, 80°C overnight | Coupled pyrazolyl-pyrrolidine compound | Purification by reverse phase chromatography |
| 4. Deprotection and purification | Acidic or basic conditions depending on protecting groups | Final target compound: 1-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine | High purity achieved |
Alternative Cyclization and Deprotection Strategies
According to patent literature, alternative cyclization methods involve:
- Using Lawesson's reagent for cyclization of intermediates to avoid toxic reagents like phosphorus oxychloride and pyridine, improving industrial viability.
- Amino-protecting groups such as 9-fluorenylmethyl carbamate (Fmoc) facilitate selective deprotection steps.
- Crystallization and washing steps with solvents like toluene and aqueous sodium bicarbonate solutions improve product isolation and purity.
Summary Table of Key Reagents and Conditions
| Compound/Intermediate | Reagent(s) | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1-Methyl-4-pyrazolyl boronate ester | Pinacol boronate, Pd catalyst | Pd(PPh3)4 or XPhos Pd G2 | THF, dioxane | 80°C | Overnight | ~98 | For Suzuki coupling |
| Pyrrolidine derivative | 4,6-Dichloro-2-methylpyrimidine, TEA | None | Acetonitrile | 80°C | 12 h | 91 | Base-mediated substitution |
| Coupling step | Pyrazole boronate + pyrrolidine halide | Pd catalyst (XPhos Pd G2) | Dioxane + aqueous K3PO4 | 80°C | Overnight | Variable (20-90) | Purification critical |
| Cyclization (patent method) | Lawesson's reagent | None | Organic solvent | 50-110°C | 1-2 h | Improved purity | Avoids toxic pyridine |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)
- Key Differences : Replaces the pyrrolidine ring with a pyrrole-carboxamide scaffold and introduces a trifluoromethylpyridinylmethyl group.
- Implications : The trifluoromethyl group enhances electronegativity and metabolic stability, while the pyridine moiety may improve solubility via hydrogen bonding. The carboxamide functionality could increase binding specificity compared to the simpler amine in the target compound .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Key Differences : Features a pyridinyl-substituted pyrazole and a cyclopropylamine group.
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- Key Differences : Substitutes the pyrrolidine ring with a pyrrole-methyl group and incorporates an isopropyl substituent on the pyrazole.
- Implications : The isopropyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The pyrrole ring’s aromaticity could alter π-π stacking interactions compared to the saturated pyrrolidine in the target compound .
Physicochemical Properties
*Estimated based on molecular formula.
Key Challenges and Innovations
- Synthesis : Low yields in analogs (e.g., 17.9% in ) underscore the need for optimized catalytic systems or alternative routes.
- Solubility : Pyridine-containing analogs (e.g., ) show improved solubility over purely aliphatic amines, suggesting structural modifications for enhanced bioavailability.
- Selectivity : Cyclopropyl and isopropyl substituents () may improve target engagement but require balancing steric effects and metabolic stability.
Biological Activity
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine is a compound of interest due to its unique structural features, which include a pyrrolidine ring and a pyrazole moiety. These structural elements are known to impart various biological activities, making this compound a candidate for further pharmacological exploration.
Structural Characteristics
The molecular formula of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine is C12H19N4, with a molecular weight of 225.31 g/mol. Its IUPAC name reflects its complex structure, which plays a pivotal role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H19N4 |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine |
The biological activity of this compound is primarily attributed to its ability to interact with specific targets such as enzymes and receptors. The presence of the pyrazole ring is particularly significant, as it has been shown to enhance binding affinity and modulate biological responses in various studies.
Antimicrobial Properties
Research indicates that compounds containing pyrrolidine and pyrazole structures exhibit notable antimicrobial activities. For instance, in vitro studies have demonstrated that derivatives similar to 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine show effective inhibition against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of several pyrrolidine derivatives, revealing that compounds with similar structures had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine may possess comparable antibacterial properties.
Anticancer Potential
The compound's potential as an anticancer agent is supported by its ability to inhibit key signaling pathways involved in tumor growth. The pyrazole scaffold has been linked to the development of protein kinase inhibitors (PKIs), which are crucial in cancer therapy. For example, derivatives have shown promising results in inhibiting the Akt signaling pathway, which is often dysregulated in cancers .
Research Findings:
Recent studies have identified that modifications in the pyrazole structure can significantly enhance the anticancer activity of related compounds, making them potential leads for drug development .
Comparative Analysis of Biological Activity
| Compound | Activity Type | MIC/IC50 Values |
|---|---|---|
| 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine | Antibacterial | 0.0039 - 0.025 mg/mL |
| Similar Pyrrolidine Derivative | Anticancer | IC50 = 130 nM (Akt Inhibition) |
| Other Pyrazole Derivatives | Antiviral | EC50 = 0.20 - 0.35 μM |
Q & A
Q. What are the established synthetic routes for 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Common approaches include:
- Alkylation of pyrazole derivatives : Reaction of 1-methyl-1H-pyrazol-4-ylethylamine with activated pyrrolidin-3-amine precursors under basic conditions (e.g., NaH or KOtBu in DMF/THF) .
- Reductive amination : Condensation of ketone intermediates with primary amines using reducing agents like NaBH3CN or LiAlH4 .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields (e.g., 15–30% faster than traditional reflux) .
Purification often involves column chromatography, followed by structural confirmation via NMR and MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identifies hydrogen and carbon environments, confirming substituent positions (e.g., methyl groups on pyrrolidine and pyrazole rings) .
- X-ray crystallography : Resolves 3D conformation, aiding in understanding steric effects and binding interactions .
- Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
- IR spectroscopy : Detects functional groups like N-H stretches (3298 cm⁻¹) and C-F bonds (if fluorinated analogs are synthesized) .
Q. How does the compound’s structure influence its reactivity in functionalization reactions?
Methodological Answer:
- The pyrrolidine ring’s tertiary amine participates in nucleophilic substitutions or coordination chemistry (e.g., forming metal complexes) .
- The pyrazole moiety undergoes electrophilic substitution at the 3- and 5-positions, influenced by steric hindrance from the methyl group .
- Reaction conditions (pH, temperature) must be optimized to avoid decomposition; for example, acidic media may protonate the amine, altering reactivity .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response profiling : Re-evaluate activity across concentrations (e.g., IC50 values) to rule out assay-specific artifacts .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., fluoroethyl vs. methyl groups) to isolate pharmacophoric features .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected receptors/enzymes .
Q. How can computational methods enhance understanding of its structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Predict binding modes to targets (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
- MD simulations : Assess conformational stability in solvated environments (e.g., water-lipid bilayer systems for membrane-bound targets) .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors with experimental bioactivity data .
Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity during amination .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .
- Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak AD-H .
Q. How do steric effects from the 1-methylpyrazole group impact biological target interactions?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized targets; bulky substituents may reduce kon/koff rates .
- Cryo-EM/X-ray co-crystallography : Visualize ligand-induced conformational changes in targets (e.g., allosteric pockets) .
- Mutagenesis studies : Replace residues in binding pockets (e.g., Phe → Ala) to assess steric clashes .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reagent compatibility : Replace hazardous bases (NaH) with safer alternatives (e.g., DBU) in large-scale reactions .
- Purification bottlenecks : Transition from column chromatography to recrystallization or continuous flow systems .
- Stability profiling : Monitor degradation under stress conditions (heat, light) to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
